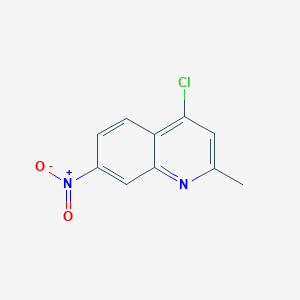

4-Chloro-2-methyl-7-nitroquinoline

描述

属性

CAS 编号 |

56983-09-6 |

|---|---|

分子式 |

C10H7ClN2O2 |

分子量 |

222.63g/mol |

IUPAC 名称 |

4-chloro-2-methyl-7-nitroquinoline |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-4-9(11)8-3-2-7(13(14)15)5-10(8)12-6/h2-5H,1H3 |

InChI 键 |

FYBAXVMRTNOOMR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C=CC(=CC2=N1)[N+](=O)[O-])Cl |

规范 SMILES |

CC1=CC(=C2C=CC(=CC2=N1)[N+](=O)[O-])Cl |

产品来源 |

United States |

An In-Depth Technical Guide to 4-Chloro-2-methyl-7-nitroquinoline (CAS 56983-09-6): Properties, Synthesis, and Reactivity Profile

This technical guide offers a comprehensive examination of 4-Chloro-2-methyl-7-nitroquinoline, a substituted quinoline of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. While detailed experimental data for this specific compound is not extensively published, this document synthesizes information from established chemical principles, supplier data, and the known properties of structurally analogous compounds to provide a robust profile. We will delve into its physicochemical characteristics, propose a logical synthetic pathway, and critically analyze its chemical reactivity, with a focus on the mechanistic principles that govern its behavior.

Core Molecular Profile and Physicochemical Properties

4-Chloro-2-methyl-7-nitroquinoline belongs to the quinoline class of heterocyclic aromatic compounds, characterized by a benzene ring fused to a pyridine ring. The specific substitution pattern—a chloro group at position 4, a methyl group at position 2, and a nitro group at position 7—defines its unique chemical properties and potential as a versatile chemical intermediate.

Caption: Chemical structure and key identifiers for 4-Chloro-2-methyl-7-nitroquinoline.

Physicochemical Data Summary

Experimental physicochemical data for this compound is limited. The following table summarizes available information and includes predicted values or data from structurally similar compounds to provide a working profile for laboratory use.

| Property | Value / Expected Value | Source / Rationale |

| Molecular Formula | C₁₀H₇ClN₂O₂ | Confirmed[1][2] |

| Molecular Weight | 222.63 g/mol | Confirmed[1][2] |

| Appearance | N/A (Expected: Yellowish to brown solid) | Based on related nitroaromatic compounds. |

| Melting Point | ~97 °C (Estimate) | Based on analogue 4-Chloro-6-fluoro-2-methylquinoline (97.2 °C)[3]. |

| Boiling Point | N/A | Not available[1]. |

| Solubility | N/A (Expected: Soluble in polar organic solvents like DMF, DMSO; limited solubility in water) | General characteristic of similar heterocyclic compounds. |

| Topological Polar Surface Area (TPSA) | 56.03 Ų | Based on analogue 4-Chloro-7-methyl-3-nitroquinoline[2]. |

| LogP (Octanol-Water Partition Coefficient) | 3.10 | Based on analogue 4-Chloro-7-methyl-3-nitroquinoline[2]. |

Spectroscopic Profile (Anticipated)

A definitive spectroscopic analysis is crucial for structure confirmation. Based on the known spectra of related compounds like 4-chloro-2-methylquinoline, the following characteristics are anticipated[4]:

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on both the pyridine and benzene rings. The electron-withdrawing nitro group at C7 is expected to cause a significant downfield shift for adjacent protons (H6 and H8). The methyl group at C2 would appear as a singlet in the upfield region (~2.5-2.7 ppm).

-

¹³C NMR: The spectrum will display 10 distinct carbon signals. The carbon atom attached to the nitro group (C7) and the carbon attached to the chloro group (C4) will be significantly influenced, with their resonances shifted accordingly.

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the major functional groups. Expect strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. C=N and C=C stretching vibrations from the quinoline core would appear in the 1600-1450 cm⁻¹ region.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 222, with a characteristic isotopic peak (M+2) at m/z 224, approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

Synthesis and Purification Workflow

The synthesis of substituted quinolines like 4-Chloro-2-methyl-7-nitroquinoline typically follows a multi-step sequence involving the construction of the quinoline core, followed by functional group interconversion. A logical and industrially relevant approach involves cyclization, nitration, and subsequent chlorination[5][6].

Caption: Proposed two-step synthetic workflow for 4-Chloro-2-methyl-7-nitroquinoline.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for analogous compounds[5][6][7]. Causality: The Combes quinoline synthesis is chosen for its efficiency in constructing the 2-methyl-4-hydroxyquinoline core from anilines and β-dicarbonyls. The subsequent chlorination with phosphorus oxychloride is a standard and highly effective method for converting the 4-hydroxyl group into a reactive chloro leaving group.

Materials:

-

3-Nitroaniline

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA) or concentrated Sulfuric Acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF, optional catalyst)

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and safety equipment

Step 1: Synthesis of 2-Methyl-7-nitroquinolin-4-ol (Cyclization)

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, cautiously add 3-nitroaniline (1.0 eq) to polyphosphoric acid (PPA, ~10x weight of aniline).

-

Reagent Addition: Heat the mixture to ~60-70 °C to ensure homogeneity. Slowly add ethyl acetoacetate (1.1 eq) dropwise while stirring.

-

Cyclization: Increase the temperature to 160-170 °C and maintain for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Allow the reaction mixture to cool to below 100 °C and then carefully pour it onto crushed ice with vigorous stirring.

-

Isolation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8. The resulting precipitate is the crude 2-methyl-7-nitroquinolin-4-ol.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The product can be used in the next step without further purification or can be recrystallized if necessary.

Step 2: Synthesis of 4-Chloro-2-methyl-7-nitroquinoline (Chlorination)

-

Reaction Setup: In a flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the crude 2-methyl-7-nitroquinolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of DMF can be added to facilitate the reaction.

-

Chlorination: Heat the mixture to reflux (around 110 °C) for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice. Caution: This is a highly exothermic reaction that releases HCl gas.

-

Isolation: Neutralize the mixture with a cold aqueous solution of sodium bicarbonate or sodium hydroxide. The crude product will precipitate out.

-

Purification: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The final product can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-Chloro-2-methyl-7-nitroquinoline is dominated by the interplay of its functional groups. The chlorine atom at the C4 position is the most significant site for chemical transformation, primarily through Nucleophilic Aromatic Substitution (SNAr) .

The Role of the Nitro Group in SNAr Reactivity

The success of an SNAr reaction hinges on the ability of the aromatic ring to stabilize the negative charge of the intermediate formed upon nucleophilic attack (the Meisenheimer complex). This stabilization is provided by electron-withdrawing groups (EWGs), such as the nitro group (-NO₂)[8].

-

Activation: The nitro group is a powerful EWG that activates the quinoline ring towards nucleophilic attack.

-

Positional Effect: The efficacy of this activation is greatest when the EWG is positioned ortho or para to the leaving group (the chlorine atom). In such positions, the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group through resonance[8].

In the case of 4-Chloro-2-methyl-7-nitroquinoline, the nitro group at C7 is meta to the chloro group at C4. Consequently, it cannot directly stabilize the Meisenheimer intermediate through resonance. While it still activates the ring inductively, its effect is significantly weaker than if it were at the C5 or C6 position. This makes 4-Chloro-2-methyl-7-nitroquinoline less reactive in SNAr reactions compared to isomers like 4-chloro-5-nitroquinoline or 4-chloro-6-nitroquinoline[8].

Caption: Logical workflow of SNAr reactivity for 4-Chloro-2-methyl-7-nitroquinoline.

Representative Protocol: Amination via SNAr

This protocol provides a general method for displacing the 4-chloro group with an amine nucleophile, a common transformation in drug discovery.

Materials:

-

4-Chloro-2-methyl-7-nitroquinoline

-

Amine nucleophile (e.g., morpholine, piperidine, aniline; 2-5 equivalents)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or neat)

-

Base (optional, e.g., K₂CO₃ or Et₃N, if using an amine salt)

Procedure:

-

Setup: In a pressure vessel or a round-bottom flask with a reflux condenser, combine 4-Chloro-2-methyl-7-nitroquinoline (1.0 eq) and the amine nucleophile (2-5 eq)[8]. If a solvent is used, add it now.

-

Reaction Conditions: Heat the mixture with stirring. Due to the reduced reactivity of this isomer, higher temperatures (e.g., 120-150 °C) and longer reaction times may be necessary compared to ortho/para-activated systems[8][9].

-

Monitoring: Track the reaction's progress using TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water to precipitate the product or dilute with an organic solvent for extraction.

-

Purification: Isolate the crude product. If an extraction was performed, wash the organic layer with water and brine, dry, and concentrate. Purify the final compound by column chromatography or recrystallization.

Safety, Handling, and Storage

While specific toxicological data for 4-Chloro-2-methyl-7-nitroquinoline is not available, data from closely related chloro- and methyl-quinolines indicates that it should be handled as a hazardous substance.

-

GHS Hazard Classification (Anticipated):

-

Handling Procedures:

-

Use in a well-ventilated area, preferably a chemical fume hood[10].

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile)[11].

-

Avoid formation of dust and aerosols. Avoid breathing dust, fumes, or vapors[10][11].

-

Wash hands thoroughly after handling[11].

-

-

Storage:

-

Store in a cool, dry place away from incompatible materials.

-

Keep the container tightly closed in a dry and well-ventilated place[11].

-

Summary and Outlook

4-Chloro-2-methyl-7-nitroquinoline (CAS 56983-09-6) is a functionalized heterocyclic compound with potential as a synthetic intermediate. Its core chemistry is defined by the quinoline scaffold, with reactivity centered on nucleophilic substitution at the C4 position. A critical understanding of electronic effects is necessary for its effective use; specifically, the meta relationship between the activating nitro group and the chloro leaving group dictates a lower reactivity profile compared to other isomers, necessitating more forcing reaction conditions. The synthetic routes are well-established, and with appropriate safety precautions, this compound can serve as a valuable building block for further chemical exploration, particularly in the synthesis of novel bioactive molecules.

References

-

Cas 56983-09-6, Quinoline, 4-chloro-2-methyl-7-nitro-. lookchem. [Link]

-

4-Chloro-2-methylquinoline | C10H8ClN | CID 77973. PubChem - NIH. [Link]

-

Safety Data Sheet - 7-Chloro-2-methylquinoline. Angene Chemical. (2021-05-01). [Link]

-

Electronic Supplementary Material (ESI) for Microwave-assisted synthesis of quinolines. The Royal Society of Chemistry. [Link]

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

-

4-Chloro-6-fluoro-2-methylquinoline Properties. EPA CompTox Chemicals Dashboard. [Link]

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. (2017). DOI: 10.2991/emcm-16.2017.104. [Link]

-

(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]

-

4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]

Sources

- 1. Cas 56983-09-6,Quinoline, 4-chloro-2-methyl-7-nitro- | lookchem [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atlantis-press.com [atlantis-press.com]

- 6. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | Atlantis Press [atlantis-press.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

4-Chloro-2-methyl-7-nitroquinoline molecular structure

An In-depth Technical Guide to the Molecular Structure of 4-Chloro-2-methyl-7-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-chloro-2-methyl-7-nitroquinoline, a substituted heterocyclic compound of significant interest in medicinal chemistry. The quinoline scaffold is a cornerstone in the development of therapeutic agents, with derivatives demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document delves into the specific molecular architecture of 4-chloro-2-methyl-7-nitroquinoline, detailing its synthesis, structural elucidation through spectroscopic analysis, and inherent chemical reactivity that positions it as a valuable intermediate in synthetic chemistry.

Molecular Structure & Physicochemical Properties

4-Chloro-2-methyl-7-nitroquinoline is a derivative of quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[2] The specific substitution pattern—a chloro group at the C4 position, a methyl group at C2, and a nitro group at C7—imparts distinct electronic properties and reactivity to the molecule.

The IUPAC name for this compound is 4-chloro-2-methyl-7-nitroquinoline . Its molecular formula is C₁₀H₇ClN₂O₂ , corresponding to a molecular weight of approximately 222.63 g/mol .

The electronic character of the molecule is dictated by its substituents. The nitro group (-NO₂) at C7 is a powerful electron-withdrawing group, deactivating the benzene portion of the ring system towards electrophilic substitution. Conversely, the chlorine atom at C4 makes this position highly susceptible to nucleophilic aromatic substitution (SNAr), a key feature of its chemical reactivity.[4]

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₇ClN₂O₂ | N/A |

| Molecular Weight | 222.63 g/mol | [5][6] |

| XLogP3 (Predicted) | 2.6 - 3.1 | [6][7][8] |

| Topological Polar Surface Area (TPSA) | 56.03 Ų | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Hydrogen Bond Acceptors | 3 |[6] |

Synthesis Pathway and Experimental Protocol

The synthesis of 4-chloro-2-methyl-7-nitroquinoline can be achieved through a multi-step process, typically involving a cyclization reaction to form the quinoline core, followed by nitration and chlorination. A plausible and efficient route starts from a substituted aniline.

Exemplary Synthetic Protocol

This protocol is a representative methodology based on established procedures for analogous quinoline derivatives.[9][10]

Step 1: Synthesis of 2-Methyl-7-nitroquinolin-4-ol (Cyclization)

-

To a flask containing concentrated sulfuric acid, slowly add 3-nitroaniline (1.0 eq) while cooling in an ice bath to maintain the temperature below 20 °C.

-

Once the addition is complete, add ethyl acetoacetate (1.1 eq) dropwise to the stirred solution, ensuring the temperature does not exceed 30 °C.

-

After the addition, slowly heat the reaction mixture to 110 °C and maintain for 4 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the resulting acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry to yield 2-methyl-7-nitroquinolin-4-ol.

Step 2: Synthesis of 4-Chloro-2-methyl-7-nitroquinoline (Chlorination)

-

In a round-bottom flask equipped with a reflux condenser, combine 2-methyl-7-nitroquinolin-4-ol (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

-

Basify the mixture with a cold aqueous ammonia solution to precipitate the product.

-

Collect the crude solid by filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford pure 4-chloro-2-methyl-7-nitroquinoline.

Structural Elucidation by Spectroscopic Analysis

The definitive confirmation of the molecular structure of 4-chloro-2-methyl-7-nitroquinoline relies on a combination of modern spectroscopic techniques. The following data are predicted based on the known effects of the functional groups and analysis of similar quinoline structures.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Aromatic Protons (δ 7.5-9.0 ppm): Four distinct signals in the aromatic region. Expect complex splitting (doublets, doublets of doublets) due to proton-proton coupling. The proton at C8, adjacent to the nitro group, would likely be the most downfield. The proton at C3 would appear as a singlet. Methyl Protons (δ ~2.7 ppm): A sharp singlet integrating to three protons. |

| ¹³C NMR | Ten distinct signals are expected, corresponding to the ten unique carbon atoms in the structure.[11][12] Aromatic Carbons (δ 120-150 ppm): Signals for the eight carbons of the quinoline ring. The carbon bearing the nitro group (C7) and the carbon adjacent to the ring nitrogen (C8a) would be significantly affected. C-Cl Carbon (C4): Expected around δ 140-145 ppm. C-N Carbon (C2): Expected around δ 155-160 ppm. Methyl Carbon: An upfield signal around δ 20-25 ppm. |

| Mass Spec. (EI) | Molecular Ion (M⁺): A prominent peak at m/z 222. Isotope Peak (M+2): A peak at m/z 224 with an intensity of approximately one-third that of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom.[13] Key Fragments: Expect fragmentation corresponding to the loss of NO₂ (m/z 176), Cl (m/z 187), and potentially a retro-Diels-Alder fragmentation of the quinoline ring. |

| IR Spectroscopy | C-H stretching (aromatic): ~3100-3000 cm⁻¹. C=N and C=C stretching (aromatic): ~1600-1450 cm⁻¹. N-O stretching (asymmetric, NO₂): Strong absorption band around 1530-1550 cm⁻¹. N-O stretching (symmetric, NO₂): Strong absorption band around 1340-1360 cm⁻¹. C-Cl stretching: ~800-600 cm⁻¹. |

Chemical Reactivity and Applications

The primary site of reactivity on 4-chloro-2-methyl-7-nitroquinoline is the C4 position. The chlorine atom is an excellent leaving group and is activated for nucleophilic aromatic substitution (SNAr) .[4][14] This reactivity is fundamental to its utility as a synthetic intermediate.

A wide variety of nucleophiles, such as amines, alcohols, and thiols, can displace the C4-chloro substituent, providing straightforward access to a large library of 4-substituted-2-methyl-7-nitroquinoline derivatives. This makes the title compound a valuable building block for generating novel molecules for high-throughput screening in drug discovery programs. Given the established pharmacological profile of the quinoline core, derivatives of this compound are promising candidates for investigation as anticancer and antimicrobial agents.[15][16]

Safety and Handling

As a chlorinated and nitrated aromatic compound, 4-chloro-2-methyl-7-nitroquinoline should be handled with appropriate care in a laboratory setting.

-

Hazard Identification: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause skin and eye irritation.[17][18][19] Chronic exposure effects are not well-documented, but related nitroaromatic compounds can have long-term health effects.[19][20]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber), is mandatory.[17][18]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid creating dust.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Chloro-2-methyl-7-nitroquinoline is a structurally defined heterocyclic compound with significant potential as a synthetic intermediate. Its molecular architecture, characterized by a quinoline core with strategically placed chloro, methyl, and nitro substituents, provides a unique combination of electronic properties and chemical reactivity. The facile displacement of the C4-chloro group via nucleophilic aromatic substitution offers a robust platform for the synthesis of diverse molecular libraries. A thorough understanding of its synthesis, spectroscopic signature, and chemical behavior, as outlined in this guide, is essential for researchers aiming to leverage this compound in the fields of medicinal chemistry, materials science, and drug development.

References

- The Diverse Biological Activities of Substituted Quinoline Compounds: A Technical Guide. Benchchem.

- A Review On Substitution Quinoline Derivatives and its Biological Activity. IJRESM Journal.

- Biological Activities of Quinoline Derivatives.

- Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC - NIH.

- A Comparative Guide to the Reactivity of 7- Chloro-6-nitroquinoline and 4-chloro-7- nitroquinoline in Nucleophilic Arom

- Quinolines: the role of substitution site in antileishmanial activity. Frontiers.

- 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973. PubChem - NIH.

- 4-chloro-7-methyl-3-nitroquinoline (C10H7ClN2O2). PubChemLite.

- SAFETY D

- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.

- 4-chloro-2-methyl-8-nitroquinoline - 56983-07-4. Chemazone.

- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- 4-Chloro-7-methyl-3-nitroquinoline. ChemScene.

- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- SAFETY D

- Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. Australian Government Department of Health.

- CHM4930 Example Matching Structure with 13C NMR Spectra. YouTube.

- 4-Chloro-2-Nitroaniline CAS No 89-63-4 MATERIAL SAFETY D

- 13.13 Uses of 13C NMR Spectroscopy.

- 7-NITRO-QUINOLINE(613-51-4) 1H NMR spectrum. ChemicalBook.

- 4-chloro-2-methyl-8-nitroquinoline (C10H7ClN2O2). PubChemLite.

- 7-Chloro-2-methylquinoline(4965-33-7) 13C NMR spectrum. ChemicalBook.

- 7-Chloro-2-methylquinoline(4965-33-7) 1H NMR spectrum. ChemicalBook.

- Synthesis of 4-substituted-7-chloroquinoline derivatives and preliminary evaluation of their antitumor activity.

- 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journal.ijresm.com [journal.ijresm.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemazone.com [chemazone.com]

- 6. chemscene.com [chemscene.com]

- 7. PubChemLite - 4-chloro-7-methyl-3-nitroquinoline (C10H7ClN2O2) [pubchemlite.lcsb.uni.lu]

- 8. PubChemLite - 4-chloro-2-methyl-8-nitroquinoline (C10H7ClN2O2) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. atlantis-press.com [atlantis-press.com]

- 11. youtube.com [youtube.com]

- 12. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]

Spectroscopic Profile of 4-Chloro-2-methyl-7-nitroquinoline: A Technical Guide for Advanced Research

This guide provides a comprehensive technical overview of the spectroscopic characteristics of 4-Chloro-2-methyl-7-nitroquinoline. In the absence of extensive, publicly available experimental data for this specific molecule, this document synthesizes a predicted spectroscopic profile based on established principles and comparative analysis of structurally related quinoline derivatives. This approach is designed to empower researchers, scientists, and drug development professionals with a robust analytical framework for the identification, characterization, and further investigation of this compound.

Introduction: The Structural and Chemical Landscape

4-Chloro-2-methyl-7-nitroquinoline is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The unique substitution pattern of this molecule—a chloro group at the 4-position, a methyl group at the 2-position, and a nitro group at the 7-position—creates a distinct electronic and steric environment that dictates its spectroscopic behavior and potential reactivity. Understanding this behavior is paramount for its application in synthetic chemistry and drug discovery.

The chloro group at the 4-position and the nitro group at the 7-position are both electron-withdrawing, which significantly influences the electron density of the quinoline ring system. Conversely, the methyl group at the 2-position is weakly electron-donating. These competing electronic effects result in a nuanced spectroscopic signature that can be elucidated through a combination of techniques.

Caption: Molecular structure of 4-Chloro-2-methyl-7-nitroquinoline.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 4-Chloro-2-methyl-7-nitroquinoline. These predictions are derived from the analysis of analogous compounds such as 4-chloro-2-methylquinoline[1][2], 7-nitroquinoline[3][4], and 4,7-dichloroquinoline[5][6][7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR data are presented below, with chemical shifts referenced to tetramethylsilane (TMS).

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The electron-withdrawing effects of the chloro and nitro groups will generally lead to a downfield shift of the aromatic protons compared to unsubstituted quinoline.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.3 - 7.5 | s | - |

| H-5 | 8.2 - 8.4 | d | 8.5 - 9.5 |

| H-6 | 7.7 - 7.9 | dd | 8.5 - 9.5, ~2.0 |

| H-8 | 8.8 - 9.0 | d | ~2.0 |

| 2-CH₃ | 2.6 - 2.8 | s | - |

Causality behind Predictions:

-

H-3: The singlet nature of H-3 is due to the absence of adjacent protons for coupling. Its chemical shift is influenced by the adjacent chloro group and the nitrogen atom.

-

H-5, H-6, H-8: These protons on the benzo-ring will exhibit splitting patterns characteristic of a substituted aromatic system. The strong deshielding of H-8 is anticipated due to its proximity to the electron-withdrawing nitro group.

-

2-CH₃: The methyl protons will appear as a singlet, shifted downfield due to the attachment to the aromatic ring.

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. The carbons attached to or in proximity to the electronegative substituents (Cl, NO₂) will be significantly deshielded.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 163 |

| C-3 | 122 - 125 |

| C-4 | 148 - 151 |

| C-4a | 149 - 152 |

| C-5 | 125 - 128 |

| C-6 | 128 - 131 |

| C-7 | 145 - 148 |

| C-8 | 120 - 123 |

| C-8a | 135 - 138 |

| 2-CH₃ | 24 - 26 |

Causality behind Predictions:

-

C-2, C-4, C-7: These carbons are directly attached to the nitrogen, chlorine, and nitro groups, respectively, leading to significant downfield shifts.

-

Quaternary Carbons (C-4a, C-8a): These bridgehead carbons will also be deshielded.

-

2-CH₃: The methyl carbon will appear in the typical aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-Chloro-2-methyl-7-nitroquinoline (Molecular Formula: C₁₀H₇ClN₂O₂, Molecular Weight: 222.63 g/mol ), electron ionization (EI) mass spectrometry is expected to yield the following key fragments.

| m/z | Predicted Fragment | Significance |

| 222/224 | [M]⁺ | Molecular ion peak (with isotopic pattern for Cl) |

| 207/209 | [M - CH₃]⁺ | Loss of the methyl group |

| 192 | [M - NO₂]⁺ | Loss of the nitro group |

| 176 | [M - Cl - H]⁺ | Loss of chlorine and a hydrogen atom |

| 151 | [M - NO₂ - Cl]⁺ | Loss of both nitro and chloro groups |

Causality behind Predictions:

-

The molecular ion peak will exhibit a characteristic 3:1 isotopic pattern for the ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation is likely to involve the loss of the substituents, such as the methyl and nitro groups, leading to stable cationic fragments.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric NO₂ stretch | 1520 - 1560 | Nitro group |

| Symmetric NO₂ stretch | 1340 - 1360 | Nitro group |

| C=N stretch | 1600 - 1620 | Quinoline ring |

| C=C stretch | 1450 - 1580 | Aromatic ring |

| C-Cl stretch | 700 - 800 | Chloro group |

| C-H stretch (aromatic) | 3000 - 3100 | Aromatic ring |

| C-H stretch (aliphatic) | 2850 - 3000 | Methyl group |

Causality behind Predictions:

-

The strong absorption bands for the nitro group are highly characteristic and are a key diagnostic feature.

-

The vibrations of the quinoline ring and the C-Cl bond will also be present in their respective expected regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to be dominated by π → π* transitions within the conjugated quinoline ring system. The presence of the nitro group, a strong chromophore, will likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline[8]. The spectrum, likely recorded in a solvent such as ethanol or methanol, is predicted to show absorption maxima in the range of 250-400 nm.

Experimental Protocols

The following are generalized, step-by-step methodologies for the spectroscopic analysis of a novel quinoline derivative like 4-Chloro-2-methyl-7-nitroquinoline.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of TMS as an internal reference.

-

Instrument Setup: Place the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy (FT-IR)

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel quinoline derivative.

Caption: A generalized workflow for the spectroscopic analysis of a novel compound.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of 4-Chloro-2-methyl-7-nitroquinoline, grounded in the principles of spectroscopic analysis and data from analogous structures. The provided methodologies and workflow offer a practical framework for researchers to approach the characterization of this and other novel quinoline derivatives. As with any predictive analysis, experimental verification remains the gold standard, and this guide is intended to serve as a strong foundation for such empirical studies.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 77973, 4-Chloro-2-methylquinoline. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6866, 4,7-Dichloroquinoline. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11946, 7-Nitroquinoline. [Link].

-

Royal Society of Chemistry. Electronic Supporting Information. [Link].

-

Kulkarni, A. A., King, C., Butcher, R. J., & Fortunak, J. M. D. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1498. [Link].

-

SpectraBase. 7-Nitroquinoline - Optional[13C NMR] - Chemical Shifts. [Link].

-

NIST. Quinoline, 4,7-dichloro-. [Link].

-

Kulkarni, A. A., King, C., Butcher, R. J., & Fortunak, J. M. D. (2012). 4,7-Dichloroquinoline. ResearchGate. [Link].

-

PubChemLite. 7-nitroquinoline (C9H6N2O2). [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11945, 6-Nitroquinoline. [Link].

-

Al-Otaibi, A. A., & El-Gogary, T. M. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link].

-

Kumar, S. S., & Ramaswamy, S. (2018). Spectroscopic Investigation of 7'-Nitro-6'-phenyl-1',6',7',7a'- tetrahydro-spiro[indeno[1,2-b]quinoxaline-11,5'-pyrrolo[1,2-c][1][3]thiazole] Crystal. Science Alert. [Link].

-

NIST. Quinoline, 8-nitro-. [Link].

-

NIST. Quinoline, 2-chloro-4-methyl-. [Link].

-

ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹. [Link].

-

Sharma, P. (2018). 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. [Link].

-

PubChemLite. 4-chloro-2-methylquinoline (C10H8ClN). [Link].

-

SpectraBase. 4-Chloro-3-methyl-1-phenyl-quinolin-2-one - Optional[Vapor Phase IR] - Spectrum. [Link].

Sources

- 1. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-chloro-2-methylquinoline (C10H8ClN) [pubchemlite.lcsb.uni.lu]

- 3. 7-NITRO-QUINOLINE(613-51-4) 1H NMR [m.chemicalbook.com]

- 4. 7-Nitroquinoline | C9H6N2O2 | CID 11946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,7-Dichloroquinoline(86-98-6) 1H NMR [m.chemicalbook.com]

- 7. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

1H NMR spectrum of 4-Chloro-2-methyl-7-nitroquinoline

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-2-methyl-7-nitroquinoline

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives are fundamental scaffolds in medicinal chemistry and drug development.[1] The precise characterization of their substitution patterns is crucial for understanding their structure-activity relationships. This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-2-methyl-7-nitroquinoline. By delving into the theoretical principles that govern chemical shifts and coupling constants within this substituted quinoline system, this document serves as a practical resource for the unambiguous structural elucidation of this and related molecules. Experimental protocols and data interpretation strategies are also detailed to ensure reliable and reproducible results.

Introduction: The Significance of 4-Chloro-2-methyl-7-nitroquinoline

4-Chloro-2-methyl-7-nitroquinoline is a substituted quinoline derivative with potential applications in pharmaceutical research. The quinoline core is a prevalent feature in a wide range of biologically active compounds, including antimalarial and anticancer agents.[2] The specific substituents on the quinoline ring—a chloro group at position 4, a methyl group at position 2, and a nitro group at position 7—profoundly influence the molecule's electronic properties and, consequently, its biological activity.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and indispensable analytical technique for the structural determination of organic molecules.[1] It provides detailed information about the chemical environment of each proton, allowing for the confirmation of the molecular structure. This guide will provide a detailed theoretical prediction and interpretation of the ¹H NMR spectrum of 4-Chloro-2-methyl-7-nitroquinoline.

Theoretical ¹H NMR Spectral Analysis

The ¹H NMR spectrum of a substituted quinoline provides critical information for its structural elucidation through four key parameters: the number of signals, their chemical shifts (δ), the integration of these signals, and their splitting patterns (spin-spin coupling, J).[1] The aromatic protons of quinolines typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm.[3]

The predicted ¹H NMR spectrum of 4-Chloro-2-methyl-7-nitroquinoline is based on the analysis of its molecular structure and the known effects of its substituents on the quinoline ring system.

Molecular Structure and Proton Designations

To facilitate the spectral analysis, the protons on the 4-Chloro-2-methyl-7-nitroquinoline molecule are designated as follows:

Figure 1. Molecular structure and proton designations for 4-Chloro-2-methyl-7-nitroquinoline.

Predicted Chemical Shifts (δ) and Coupling Constants (J)

The predicted chemical shifts and coupling constants for the protons of 4-Chloro-2-methyl-7-nitroquinoline are detailed below. These predictions are based on the additive effects of the chloro, methyl, and nitro substituents on the quinoline core.

-

Methyl Protons (2-CH₃):

-

Predicted Chemical Shift (δ): ~2.7 ppm

-

Multiplicity: Singlet (s)

-

Rationale: The methyl group at the C2 position is expected to appear as a singlet in the upfield region of the spectrum. Its chemical shift is influenced by the aromatic ring and the adjacent nitrogen atom.

-

-

H3 Proton:

-

Predicted Chemical Shift (δ): ~7.3 ppm

-

Multiplicity: Singlet (s)

-

Rationale: The H3 proton is a singlet as it has no adjacent protons to couple with. The electron-donating methyl group at C2 and the electron-withdrawing chloro group at C4 will influence its chemical shift.

-

-

H5 Proton:

-

Predicted Chemical Shift (δ): ~8.2 ppm

-

Multiplicity: Doublet (d)

-

Rationale: The H5 proton is expected to be significantly deshielded due to the anisotropic effect of the nearby chloro group and the electron-withdrawing nature of the nitro group at C7. It will appear as a doublet due to coupling with H6.

-

-

H6 Proton:

-

Predicted Chemical Shift (δ): ~7.8 ppm

-

Multiplicity: Doublet of doublets (dd)

-

Rationale: The H6 proton will be coupled to both H5 and H8. The electron-withdrawing nitro group at the adjacent C7 position will cause a downfield shift.

-

-

H8 Proton:

-

Predicted Chemical Shift (δ): ~8.9 ppm

-

Multiplicity: Doublet (d)

-

Rationale: The H8 proton is expected to be the most downfield of the aromatic protons. This is due to the strong deshielding effect of the adjacent electron-withdrawing nitro group at C7 and the influence of the nitrogen atom in the quinoline ring. It will appear as a doublet due to coupling with H6.

-

Summary of Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| 2-CH₃ | ~2.7 | s | - |

| H3 | ~7.3 | s | - |

| H5 | ~8.2 | d | JH5-H6 ≈ 9.0 |

| H6 | ~7.8 | dd | JH6-H5 ≈ 9.0, JH6-H8 ≈ 2.0 |

| H8 | ~8.9 | d | JH8-H6 ≈ 2.0 |

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a generalized protocol for acquiring a high-quality ¹H NMR spectrum of 4-Chloro-2-methyl-7-nitroquinoline.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of solid 4-Chloro-2-methyl-7-nitroquinoline.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

NMR Spectrometer Setup

-

Insertion: Carefully insert the NMR tube into the spectrometer's probe.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Tuning and Matching: Tune and match the probe for the ¹H nucleus to ensure optimal signal transmission and detection.

-

Shimming: Shim the magnetic field to achieve the best possible homogeneity, which results in sharp and well-resolved peaks.

¹H NMR Acquisition Parameters

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set an appropriate spectral width, for example, from -2 to 12 ppm, to ensure all signals are captured.

-

Number of Scans: For a sample of this concentration, 8-16 scans should provide a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate.

-

Acquisition Time: An acquisition time of 2-4 seconds is typical.

-

Data Processing: After acquiring the Free Induction Decay (FID), perform a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Figure 2. A generalized workflow for acquiring a ¹H NMR spectrum.

Data Interpretation and Structural Verification

The acquired ¹H NMR spectrum should be compared with the predicted data.

-

Chemical Shifts: The observed chemical shifts should be in close agreement with the predicted values. Minor deviations can occur due to solvent effects and concentration.[4]

-

Integration: The integral of each signal should correspond to the number of protons it represents. For 4-Chloro-2-methyl-7-nitroquinoline, the integrals for the methyl peak and the three aromatic protons should be in a 3:1:1:1 ratio.

-

Multiplicity and Coupling Constants: The splitting patterns (singlets, doublets, doublet of doublets) and the measured coupling constants should match the predictions. This is a powerful confirmation of the connectivity of the protons in the molecule.

By systematically analyzing these four aspects of the ¹H NMR spectrum, researchers can confidently verify the structure of 4-Chloro-2-methyl-7-nitroquinoline.

Conclusion

The ¹H NMR spectrum of 4-Chloro-2-methyl-7-nitroquinoline can be reliably predicted and interpreted based on fundamental NMR principles and the known effects of its substituents. This in-depth guide provides the theoretical foundation and practical experimental protocols necessary for the successful characterization of this important quinoline derivative. The ability to accurately interpret such spectra is a critical skill for scientists in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the unambiguous confirmation of molecular structures and paving the way for further research and application.

References

- BenchChem.

- UNCW Institutional Repository.

- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- BenchChem. Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline.

- BenchChem. The Discovery and History of 7-Chloro-2-methylquinoline: A Technical Guide.

Sources

Mass Spectrometry of 4-Chloro-2-methyl-7-nitroquinoline: An In-Depth Technical Guide

As a Senior Application Scientist, I approach the mass spectrometric characterization of 4-Chloro-2-methyl-7-nitroquinoline (CAS: 56983-09-6) not merely as a routine analytical task, but as an exercise in structural physical chemistry. This compound (C₁₀H₇ClN₂O₂) presents a fascinating analytical challenge due to the competing electron-withdrawing effects of its chloro and nitro groups, coupled with the basicity of the quinoline nitrogen.

This whitepaper provides a comprehensive, self-validating framework for the ionization, gas-phase fragmentation, and high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) of this specific molecule.

Physicochemical Profiling & Structural Rationalization

To predict a molecule's behavior in a mass spectrometer, we must first deconstruct its electronic environment. The baseline physical properties of the chloroquinoline core provide a[1].

-

The Quinoline Nitrogen (N1): Possessing a lone pair of electrons orthogonal to the aromatic

-system, this nitrogen acts as the primary basic site. In an acidic mobile phase, it is highly susceptible to protonation, making Positive Electrospray Ionization (ESI+) the optimal technique. -

The Nitro Group (C7): The -NO₂ moiety is highly labile under collision-induced dissociation (CID). It serves as the primary energy sink during initial fragmentation.

-

The Chloro Group (C4): Halogens on aromatic rings are generally stable, but under elevated collision energies, the C-Cl bond undergoes specific cleavage pathways that defy standard mass spectrometry rules.

Ionization Dynamics & Causality

Electrospray Ionization (ESI+)

In ESI+, the addition of a proton yields the even-electron precursor ion [M+H]⁺ at m/z 223.0267 (for the ³⁵Cl isotope). Because chlorine has a natural isotopic distribution of roughly 3:1 (³⁵Cl : ³⁷Cl), the precursor will always present a distinct M+2 isotopic signature at m/z 225.0238.

Causality of Ionization Choice: We select ESI+ over Electron Ionization (EI) for quantitative LC-MS workflows because EI (at 70 eV) induces excessive, immediate fragmentation of the nitro group, complicating the identification of the intact molecular ion. ESI+ provides a "soft" ionization process, preserving the [M+H]⁺ ion for controlled, step-wise fragmentation in the collision cell.

Gas-Phase Fragmentation Mechanics (MS/MS)

The CID of protonated 4-Chloro-2-methyl-7-nitroquinoline follows a highly predictable, yet mechanistically complex, sequence of neutral and radical losses.

Pathway A: Nitro Group Dynamics

The fragmentation of nitroquinolines is heavily characterized by the competing losses of NO and NO₂, driven by [2].

-

Direct Cleavage: The weakest bond is the C-N bond of the nitro group. Direct heterolytic cleavage results in the loss of a neutral NO₂ molecule (46 Da), yielding a highly abundant product ion at m/z 177.03.

-

Rearrangement: Alternatively, the nitro group can isomerize to a nitrite ester (-O-N=O) prior to dissociation, leading to the loss of a neutral NO radical (30 Da) to form m/z 193.03.

Pathway B: The Halogen Radical Anomaly

Once the nitro group is expelled, the remaining [M+H - NO₂]⁺ ion (m/z 177) undergoes secondary fragmentation. Typically, even-electron precursor ions yield even-electron product ions. However, research on chloroquinoline derivatives demonstrates that heteroatom elimination frequently occurs via an exception to the even-electron rule, [3]. The homolytic cleavage of the C-Cl bond results in the loss of a chlorine radical (Cl•, 35 Da), generating the radical cation at m/z 142.06.

Proposed ESI-MS/MS fragmentation pathway for protonated 4-Chloro-2-methyl-7-nitroquinoline.

Quantitative Fragmentation Data

To facilitate rapid method development, the exact masses, mass defects, and relative abundances of the primary transitions are summarized below.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Mass Error (ppm) | Relative Abundance | Structural Assignment |

| 223.0267 (³⁵Cl) | 193.0288 | 29.9979 (NO) | < 2.0 | 15% | Nitro-nitrite rearrangement |

| 223.0267 (³⁵Cl) | 177.0338 | 45.9929 (NO₂) | < 2.0 | 100% (Base Peak) | Direct C-N bond cleavage |

| 177.0338 | 141.0572 | 35.9766 (HCl) | < 2.0 | 45% | Heterolytic loss of HCl |

| 177.0338 | 142.0650 | 34.9688 (Cl•) | < 2.0 | 25% | Homolytic radical cleavage |

Self-Validating LC-MS/MS Experimental Protocol

To guarantee scientific integrity, an analytical protocol cannot rely on blind execution; it must validate itself at every stage. Below is the optimized workflow for the quantification and structural confirmation of 4-Chloro-2-methyl-7-nitroquinoline.

Logical workflow for the LC-MS/MS analysis of 4-Chloro-2-methyl-7-nitroquinoline.

Step 1: Mobile Phase & Sample Preparation

-

Methodology: Prepare a mobile phase of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid (FA). Dilute the analyte in 50:50 A:B.

-

Causality: Formic acid lowers the pH below the pKa of the quinoline nitrogen (~4.5), driving >99% protonation in solution prior to aerosolization.

-

Self-Validating Checkpoint: Inject a pure solvent blank. Monitor the background spectra for m/z 149 (phthalate contamination) and m/z 413 (cluster ions). A baseline noise level >10⁴ counts indicates solvent impurity, invalidating the run before sample injection.

Step 2: Chromatographic Separation

-

Methodology: Utilize a sub-2 µm C18 reversed-phase column. Apply a gradient from 5% B to 95% B over 5 minutes.

-

Causality: The hydrophobic core of the quinoline, augmented by the methyl and chloro groups, requires strong reversed-phase retention to separate it from early-eluting matrix salts that cause severe ion suppression.

-

Self-Validating Checkpoint: The retention time of the analyte must remain within ±0.05 minutes across three consecutive injections. Any drift indicates pump cavitation, column degradation, or incomplete equilibration.

Step 3: ESI Source Optimization

-

Methodology: Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and sheath gas to 40 arb.

-

Causality: 3.0 kV maintains a stable Taylor cone without inducing electrical discharge (corona effect), which would prematurely fragment the highly labile nitro group directly in the source.

-

Self-Validating Checkpoint: Before analyzing MS/MS fragmentation, the MS1 spectrum of the precursor must display an m/z 223.02 to m/z 225.02 intensity ratio of exactly 3:1. A deviation of more than 5% indicates isobaric interference or detector saturation.

Step 4: Collision-Induced Dissociation (CID)

-

Methodology: Isolate m/z 223.02 in the quadrupole (1.0 Da isolation window). Apply a Collision Energy (CE) ramp from 15 eV to 45 eV using Argon or Nitrogen collision gas.

-

Causality: CE ramping is mandatory because the C-NO₂ bond cleaves at low energy (~15-20 eV), while the aromatic C-Cl bond requires significantly higher energy (>30 eV) to undergo homolytic cleavage. A static CE would miss half the fragmentation picture.

-

Self-Validating Checkpoint: The extracted ion chromatograms (XIC) for the product ions (m/z 177.03 and m/z 141.06) must perfectly co-elute with the precursor m/z 223.02. Asymmetric peak shapes or retention time offsets indicate in-source fragmentation or co-eluting isomers, rather than true CID.

References

-

Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti Source: Rapid Communications in Mass Spectrometry (National Institutes of Health / PubMed) URL:[Link]

-

Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study Source: Rapid Communications in Mass Spectrometry (National Institutes of Health / PubMed) URL:[Link]

-

4-Chloroquinoline (CID 69140) Source: PubChem (National Institutes of Health) URL:[Link]

Sources

- 1. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared Spectrum of 4-Chloro-2-methyl-7-nitroquinoline

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Chloro-2-methyl-7-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. This document elucidates the characteristic vibrational frequencies associated with its distinct functional groups and the quinoline scaffold. A detailed interpretation of the spectrum is presented, supported by established principles of vibrational spectroscopy and comparative data from related substituted quinoline and aromatic nitro compounds. Furthermore, this guide outlines a standard experimental protocol for obtaining the FT-IR spectrum and discusses the causal relationships between molecular structure and spectral features. This work serves as a critical resource for researchers, scientists, and professionals in drug development for the structural characterization and identification of this class of molecules.

Introduction: The Significance of Vibrational Spectroscopy in Drug Discovery

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques employed for this purpose, Fourier-Transform Infrared (FT-IR) spectroscopy holds a distinguished position.[1] Its ability to provide a unique molecular "fingerprint" by probing the vibrational modes of chemical bonds makes it an indispensable, non-destructive, and rapid method for functional group identification and structural verification.[2]

4-Chloro-2-methyl-7-nitroquinoline is a substituted quinoline, a heterocyclic aromatic scaffold that is a cornerstone in the synthesis of a wide array of pharmacologically active agents. The presence of a chloro-substituent, a methyl group, and a nitro group on the quinoline ring system imparts specific electronic and steric properties that are crucial for its biological activity. A thorough understanding of its IR spectrum is, therefore, not merely an academic exercise but a foundational step in its chemical characterization, quality control, and subsequent development as a potential therapeutic agent.

This guide is structured to provide a holistic understanding of the IR spectrum of 4-Chloro-2-methyl-7-nitroquinoline. We will begin with the theoretical underpinnings of its vibrational modes, followed by a detailed experimental protocol for acquiring the spectrum. The core of this document is a comprehensive analysis of the spectral data, correlating specific absorption bands with their corresponding molecular vibrations.

Molecular Structure and Predicted Vibrational Modes

The molecular structure of 4-Chloro-2-methyl-7-nitroquinoline is depicted below. The interpretation of its IR spectrum is predicated on the understanding of the vibrational frequencies of its constituent functional groups: the quinoline ring, the methyl group (-CH₃), the chloro group (-Cl), and the nitro group (-NO₂).

Caption: Molecular Structure of 4-Chloro-2-methyl-7-nitroquinoline.

The expected vibrational modes can be categorized as follows:

-

Quinoline Ring Vibrations: The quinoline system, being a bicyclic aromatic heterocycle, will exhibit a complex series of bond stretching and bending vibrations. These include C-H stretching, C=C and C=N stretching, and in-plane and out-of-plane bending modes. These vibrations typically appear in the fingerprint region (below 1600 cm⁻¹) and are highly characteristic of the substituted quinoline skeleton.[3]

-

Nitro Group (-NO₂) Vibrations: The nitro group is a strong electron-withdrawing group and gives rise to two of the most characteristic and intense bands in the mid-infrared region.[4] These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds.

-

Methyl Group (-CH₃) Vibrations: The methyl group will exhibit characteristic C-H stretching and bending vibrations.

-

Chloro Group (-Cl) Vibrations: The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum.

Experimental Protocol: FT-IR Spectroscopy

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like 4-Chloro-2-methyl-7-nitroquinoline. The choice of the KBr pellet method is based on its common use for solid samples, providing high-quality spectra with minimal interference.

Caption: Experimental workflow for FT-IR analysis of a solid sample.

Step-by-Step Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry high-purity potassium bromide (KBr) to remove any adsorbed water, which shows a broad absorption in the IR spectrum.

-

In an agate mortar, grind 1-2 mg of 4-Chloro-2-methyl-7-nitroquinoline with approximately 100-200 mg of the dried KBr. The grinding should be vigorous to ensure a fine, homogeneous mixture.

-

Transfer the mixture to a die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[5]

-

-

Background Spectrum Acquisition:

-

Place a pure KBr pellet (or an empty sample holder) in the FT-IR spectrometer.

-

Acquire a background spectrum. This will account for the absorption from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[1] The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

In-depth Analysis of the IR Spectrum

The following table summarizes the predicted characteristic absorption bands for 4-Chloro-2-methyl-7-nitroquinoline, based on established group frequencies and data from similar compounds.[4][6]

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Comments |

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of C-H bonds on the quinoline ring. |

| 2980-2850 | -CH₃ Stretch | Medium to Weak | Asymmetric and symmetric stretching of the methyl group. |

| 1620-1580 | C=C and C=N Ring Stretch | Medium to Strong | Vibrations of the quinoline ring system. |

| 1550-1490 | Asymmetric -NO₂ Stretch | Strong | A very prominent and characteristic band for nitro compounds.[4] |

| 1470-1430 | -CH₃ Bending | Medium | Asymmetric and symmetric bending of the methyl group. |

| 1360-1300 | Symmetric -NO₂ Stretch | Strong | The second strong, characteristic band for nitro compounds.[4] |

| ~1100 | C-Cl Stretch | Medium to Strong | The exact position can vary depending on the aromatic substitution pattern. |

| 900-675 | Aromatic C-H Out-of-Plane Bend | Strong | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring. |

Causality Behind Spectral Features:

-

The Nitro Group as a Powerful Diagnostic Tool: The presence of two strong absorption bands in the ~1550-1490 cm⁻¹ and ~1360-1300 cm⁻¹ regions is a definitive indicator of the nitro group.[4] The high intensity of these bands is due to the large change in dipole moment associated with the stretching of the highly polar N-O bonds.

-

The Quinoline "Fingerprint": The region between approximately 1620 cm⁻¹ and 1400 cm⁻¹ will contain a series of sharp bands corresponding to the stretching and bending vibrations of the quinoline ring.[6] The precise positions and relative intensities of these bands are unique to the specific substitution pattern of the molecule, forming a characteristic "fingerprint" that can be used for identification.

-

Substituent Effects: The electronic effects of the chloro and nitro groups, both being electron-withdrawing, will influence the vibrational frequencies of the quinoline ring. These effects, however, are often complex and require computational analysis for precise assignment.[6]

-

The Aliphatic C-H Region: The C-H stretching vibrations of the methyl group will appear just below 3000 cm⁻¹, clearly distinct from the aromatic C-H stretches which appear above 3000 cm⁻¹.

Logical Framework for Spectral Interpretation

The following diagram illustrates the logical workflow for interpreting the IR spectrum of an unknown sample suspected to be 4-Chloro-2-methyl-7-nitroquinoline.

Caption: Logical workflow for the interpretation of the IR spectrum.

Conclusion

The FT-IR spectrum of 4-Chloro-2-methyl-7-nitroquinoline is a rich source of structural information, with distinct and predictable absorption bands for each of its functional moieties. The strong and characteristic vibrations of the nitro group, coupled with the fingerprint absorptions of the substituted quinoline ring, provide a robust method for its identification and characterization. This technical guide has provided a comprehensive framework for understanding, obtaining, and interpreting the IR spectrum of this important heterocyclic compound, thereby empowering researchers in the field of drug discovery with the knowledge to confidently assess its chemical identity.

References

-

G. Socrates. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons, 2001. [Link]

-

Y. Mara, A. Hernanz, R. Navarro, J. M. Gavira, and I. Tanarro. "Vibrational spectroscopic study of some quinoline derivatives." Journal of Raman Spectroscopy, 38(10), 1313-1322, 2007. [Link]

-

P. Larkin. Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier, 2011. [Link]

-

D. L. Pavia, G. M. Lampman, G. S. Kriz, and J. R. Vyvyan. Introduction to Spectroscopy. Cengage Learning, 2014. [Link]

-

A. A. El-Gendy, M. M. Said, and A. A. El-Henawy. "Synthesis and spectral characterization of some novel quinoline derivatives." International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 453-460, 2014. [Link]

-

N. B. Colthup, L. H. Daly, and S. E. Wiberley. Introduction to Infrared and Raman Spectroscopy. Academic Press, 1990. [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. PubChemLite - 4-chloro-7-methyl-3-nitroquinoline (C10H7ClN2O2) [pubchemlite.lcsb.uni.lu]

- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Organic Solvent Solubility of 4-Chloro-2-methyl-7-nitroquinoline

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Chloro-2-methyl-7-nitroquinoline in organic solvents. In the absence of extensive published data for this specific molecule, this document leverages fundamental physicochemical principles to predict solubility behavior and presents a robust, field-proven experimental protocol for its quantitative determination. This guide is intended for researchers, chemists, and drug development professionals who require a reliable methodology for characterizing this compound's solubility profile, a critical parameter for synthesis, formulation, and biological screening.

Introduction: The Significance of Solubility

4-Chloro-2-methyl-7-nitroquinoline is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Quinoline derivatives are known for a wide array of biological activities.[1] The solubility of such a compound is a pivotal physical property that governs its utility. In drug discovery, poor solubility can impede in vitro testing, leading to unreliable assay results, and often translates to poor bioavailability in later development stages.[2] For synthetic chemists, solubility dictates the choice of reaction media, purification strategies (e.g., recrystallization), and product formulation. Therefore, a thorough understanding of how to predict and, more importantly, empirically determine the solubility of 4-Chloro-2-methyl-7-nitroquinoline is a foundational requirement for its effective application.

Physicochemical Profile & Predicted Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like."[3] This means a compound's solubility is highest in solvents that share similar polarity and intermolecular force characteristics. The structure of 4-Chloro-2-methyl-7-nitroquinoline provides several clues to its expected behavior.

-

The Quinoline Core: The bicyclic aromatic system is inherently non-polar and lipophilic.

-

Substituent Effects:

-

Methyl Group (-CH₃): A small, non-polar, hydrophobic group that slightly increases lipophilicity.

-

Chloro Group (-Cl): An electronegative, electron-withdrawing group that introduces a dipole, increasing the molecule's overall polarity compared to an unsubstituted quinoline.

-

Nitro Group (-NO₂): A strongly polar, potent electron-withdrawing group. The oxygen atoms can act as hydrogen bond acceptors. This group significantly increases the molecule's polarity and potential for dipole-dipole interactions.[4]

-

Quinoline Nitrogen: The nitrogen atom in the quinoline ring is weakly basic and can act as a hydrogen bond acceptor.[5]

-

Overall Polarity Assessment: The presence of the highly polar nitro group and the chloro group suggests that 4-Chloro-2-methyl-7-nitroquinoline is a moderately polar molecule. While the aromatic system contributes lipophilic character, the strong dipoles from the C-Cl and C-NO₂ bonds will dominate. Its solubility is therefore expected to be limited in highly non-polar solvents and favored in polar aprotic or moderately polar protic solvents.

Table 1: Predicted Solubility Profile of 4-Chloro-2-methyl-7-nitroquinoline in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Very Low | The overall polarity of the molecule, dominated by the nitro and chloro groups, is a poor match for the weak van der Waals forces offered by non-polar solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High to Very High | These solvents possess strong dipoles that can effectively solvate the polar regions of the molecule (especially the nitro group). DMSO, in particular, is an excellent solvent for a wide range of organic compounds.[2] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | These solvents can engage in dipole-dipole interactions. While the molecule can accept hydrogen bonds at the nitro and quinoline nitrogen sites, it lacks a hydrogen bond donor, which may limit its solubility compared to polar aprotic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate the molecule through dipole-dipole and dispersion forces. They often represent a good balance for compounds with mixed polarity characteristics. |

Core Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[6] This technique measures the thermodynamic solubility, which is the saturation point of a solution at equilibrium. The following protocol is a self-validating system designed for accuracy and reproducibility.

Rationale for the Shake-Flask Method

This method is authoritative because it ensures that the solvent is fully saturated with the compound, representing a true equilibrium state. By physically separating the undissolved solid from the saturated solution, we can accurately quantify the maximum amount of solute the solvent can hold at a given temperature. This contrasts with kinetic solubility methods, which are faster but can sometimes overestimate solubility by creating supersaturated solutions.[3]

Step-by-Step Methodology

1. Preparation of the Saturated Solution:

-

Action: Add an excess amount of solid 4-Chloro-2-methyl-7-nitroquinoline (e.g., 2-5 mg) to a clean glass vial (e.g., a 4 mL vial with a PTFE-lined cap).

-

Causality: Using an excess of the solid is critical. The visible presence of undissolved solid at the end of the experiment is the primary validation that the solution has reached its saturation point.

-

Action: Add a precise, known volume of the chosen organic solvent (e.g., 2.0 mL).

-

Causality: An accurate solvent volume is essential for the final concentration calculation.

2. Equilibration:

-

Action: Seal the vials tightly and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C).

-

Causality: Constant temperature is crucial as solubility is temperature-dependent.

-

Action: Agitate the mixture for a prolonged and consistent period, typically 24 to 48 hours.

-

Causality: This extended period ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter times may lead to an underestimation of solubility.[7]

3. Phase Separation:

-

Action: Remove the vials from the shaker. Let them stand briefly to allow larger particles to settle.

-

Action: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-30 minutes.

-

Causality: Centrifugation pellets the fine, undissolved solid particles, creating a clear supernatant which represents the saturated solution.

-

Action: Immediately after centrifugation, carefully withdraw an aliquot of the clear supernatant and filter it through a chemically inert 0.22 or 0.45 µm syringe filter (e.g., PTFE).

-

Causality: Filtration removes any remaining microscopic particulate matter that could falsely elevate the measured concentration. Using a PTFE filter is recommended as it exhibits low compound binding, preventing loss of the analyte.[8]

4. Quantification via High-Performance Liquid Chromatography (HPLC):

-

Action: Precisely dilute the filtered supernatant with a suitable solvent (typically the mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.

-

Causality: Accurate dilution is paramount for an accurate final calculation. The concentration must fall within the quantifiable range of the assay to be valid.

-

Action: Analyze the diluted sample using a validated HPLC method with UV detection.[9] (See Protocol 3.3 for details).

-

Causality: HPLC provides excellent specificity, separating the analyte from any potential impurities or degradants, ensuring that only the concentration of 4-Chloro-2-methyl-7-nitroquinoline is measured.[10]

5. Calculation of Solubility:

-

Action: Determine the concentration of the diluted sample using the calibration curve.

-

Action: Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Formula: Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Protocol for HPLC Quantification

1. Preparation of Standard Solutions:

-

Accurately prepare a stock solution of 4-Chloro-2-methyl-7-nitroquinoline in a solvent in which it is freely soluble (e.g., DMSO or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

-